molecular formula C31H31N5O2 B12368782 Mnk1/2-IN-7

Mnk1/2-IN-7

Cat. No.: B12368782
M. Wt: 505.6 g/mol
InChI Key: HDKZJMGFRSXWSJ-UHFFFAOYSA-N
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Description

Mnk1/2-IN-7 is a small-molecule inhibitor targeting mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1 and MNK2). These kinases are involved in the regulation of mRNA translation through the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E). This compound has shown potential in inhibiting the phosphorylation of eIF4E, thereby affecting various cellular processes, including tumor initiation, development, and metastasis .

Preparation Methods

The synthesis of Mnk1/2-IN-7 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

Mnk1/2-IN-7 undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Mnk1/2-IN-7 exerts its effects by inhibiting the activity of MNK1 and MNK2. These kinases phosphorylate eIF4E, a key factor in mRNA translation. By inhibiting this phosphorylation, this compound disrupts the translation of specific mRNAs involved in cell growth, survival, and metastasis. The molecular targets include the MNK1 and MNK2 kinases, and the pathways involved are the Ras/Raf/ERK and p38 MAPK signaling pathways .

Comparison with Similar Compounds

Mnk1/2-IN-7 is compared with other MNK inhibitors such as eFT508 and ETC-168. While all these compounds target the MNK pathways, this compound has shown unique properties in terms of selectivity and potency. Similar compounds include:

This compound stands out due to its specific inhibition profile and potential for further development in therapeutic applications.

Properties

Molecular Formula

C31H31N5O2

Molecular Weight

505.6 g/mol

IUPAC Name

[4-[3-(1-benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl]phenyl]-(4-piperidin-1-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C31H31N5O2/c37-31(35-18-14-25(15-19-35)34-16-4-1-5-17-34)23-10-8-22(9-11-23)26-12-13-30-32-21-27(36(30)33-26)29-20-24-6-2-3-7-28(24)38-29/h2-3,6-13,20-21,25H,1,4-5,14-19H2

InChI Key

HDKZJMGFRSXWSJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=NN5C(=NC=C5C6=CC7=CC=CC=C7O6)C=C4

Origin of Product

United States

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